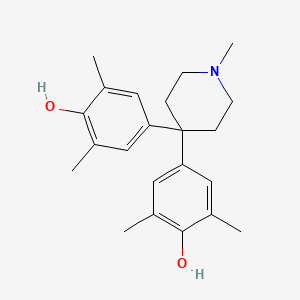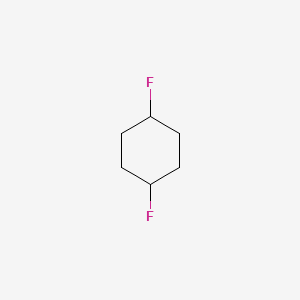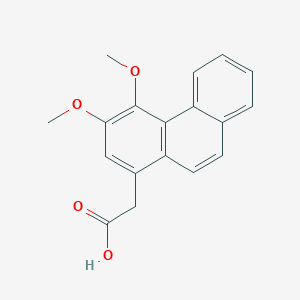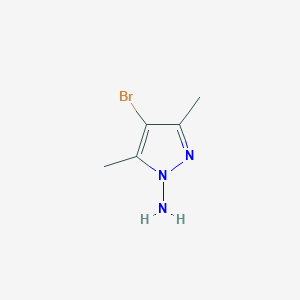
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate: , also known by its systematic name (4-CHLOROCARBONYLPHENYL)BORONIC ANHYDRIDE , is a chemical compound with the molecular formula C7H6BClO3 It belongs to the class of boronic acids and derivatives
Chemical Formula: CHBClO
Molecular Weight: 184.38 g/mol
Melting Point: >300°C (predicted)
Density: 1.39 g/cm (predicted)
pKa: 7.08 (predicted)
Métodos De Preparación
Synthetic Routes:
The synthetic preparation of 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate involves the reaction of appropriate starting materials. While specific literature procedures may vary, the general synthetic route includes the following steps:
-
Boronic Acid Derivative Formation
- A boronic acid derivative (e.g., phenylboronic acid) reacts with an appropriate chlorinating agent (e.g., thionyl chloride) to form the chlorocarbonylphenylboronic anhydride.
-
Esterification
- The chlorocarbonylphenylboronic anhydride reacts with butanol (4-butoxybenzyl alcohol) to yield this compound.
Industrial Production:
Industrial-scale production methods may involve optimized conditions and catalysts to enhance yield and efficiency.
Análisis De Reacciones Químicas
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group may occur.
Other Transformations: Further functionalization or derivatization is possible.
Common reagents and conditions include boronic acids, bases, and solvents suitable for the desired reaction type.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate or intermediate.
Materials Science: For functional materials and polymers.
Organic Synthesis: As a building block in complex molecule synthesis.
Mecanismo De Acción
The precise mechanism of action for 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate depends on its specific application. It may interact with biological targets or participate in chemical transformations.
Comparación Con Compuestos Similares
Remember that this information is based on available data, and further research may provide additional insights
Propiedades
Número CAS |
116120-50-4 |
|---|---|
Fórmula molecular |
C18H17ClO4 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
(4-carbonochloridoylphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C18H17ClO4/c1-2-3-12-22-15-8-6-14(7-9-15)18(21)23-16-10-4-13(5-11-16)17(19)20/h4-11H,2-3,12H2,1H3 |
Clave InChI |
ZSBISKAZHWVZBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)





![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)


![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)


![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
